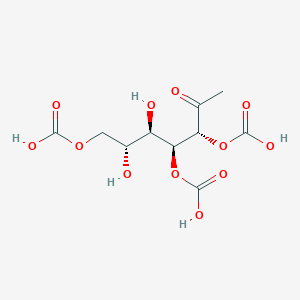
2,3,6-Tri-O-carboxymethyl-D-glucose
Vue d'ensemble
Description
2,3,6-Tri-O-Carboxymethyl-D-glucose is a glucose derivative that has been explored as a promising therapy for the management of hyperglycemia and diabetes . Moreover, this molecule has been under investigation for its application in tumor visualization and cancer detection .
Synthesis Analysis
The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose involves etherification of cellulose . This process is typically carried out in a heterogeneous reaction where cellulose is swollen in a mixture of aqueous NaOH and an organic solvent . The alkali acts as an activator by weakening the hydrogen bonds within the cellulose crystallites, thus making the individual polymer chains accessible for a uniform chemical modification .Molecular Structure Analysis
The molecular formula of 2,3,6-Tri-O-carboxymethyl-D-glucose is C12H18O12 . Its average mass is 354.264 Da and its monoisotopic mass is 354.079834 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Tri-O-carboxymethyl-D-glucose include a density of 1.6±0.1 g/cm3, boiling point of 762.5±60.0 °C at 760 mmHg, and a flash point of 283.6±26.4 °C . It has 12 hydrogen bond acceptors, 5 hydrogen bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
Chemical Composition Analysis
The study of the carbon-13 nuclear magnetic resonance (NMR) spectrum of hydrolyzed O-(carboxymethyl)cellulose has been used to assign the 13C-NMR spectra of various derivatives, including 2,3,6-tri-O-(carboxymethyl)glucose. This research aids in understanding the composition and substitution patterns in cellulose derivatives, which are critical for their applications in various fields (J. Reuben & Herbert Thompson Conner, 1983).
Synthesis and Applications in Pseudodisaccharides
2,3,6-Tri-O-carboxymethyl-D-glucose is involved in the synthesis of new amide-linked pseudodisaccharides. These compounds are created by reacting 6-aminodeoxy sugars with carboxymethyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside 2-O-lactone, demonstrating its utility in creating novel carbohydrate-based structures (Alexandra Le Chevalier et al., 2006).
Study of Substitution Patterns in Carboxymethyl Cellulose
Research on the synthesis of carboxymethyl ethers of glucose, including 2,3,6-Tri-O-carboxymethyl-D-glucose, has contributed to understanding the substitution patterns in carboxymethylcellulose. This is crucial for developing cellulose-based materials with specific properties (W. P. Shyluk & T. E. Timell, 1956).
Functionalization and Characterization
The functionalization and characterization of 2,3-O-carboxymethyl cellulose, prepared via different methods, have been extensively studied. These studies provide insights into the distribution of functional groups within polymer chains and their impact on material properties (Ute Heinze et al., 2000).
Application in Glucose Uptake and Metabolism Imaging
2-Deoxy-D-glucose (2DG), a surrogate molecule useful for inferring glucose uptake and metabolism, can be detected by nuclear magnetic resonance (NMR) using chemical exchange saturation transfer (CEST) as a signal-amplification mechanism. This method provides a new way to use MRI techniques to image deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, demonstrating the potential application of derivatives like 2,3,6-Tri-O-carboxymethyl-D-glucose in medical imaging (F. Nasrallah et al., 2013).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFGOGPPGBIZDK-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tri-O-carboxymethyl-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)

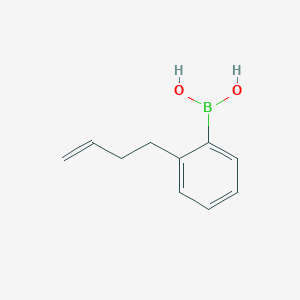


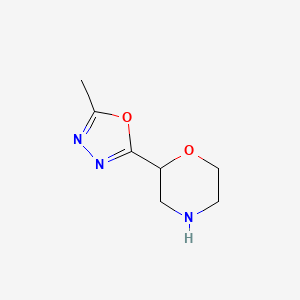
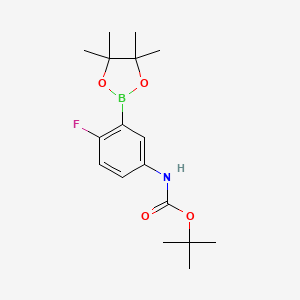

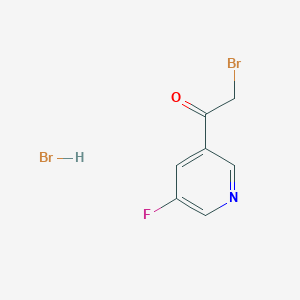
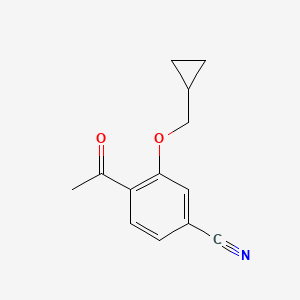
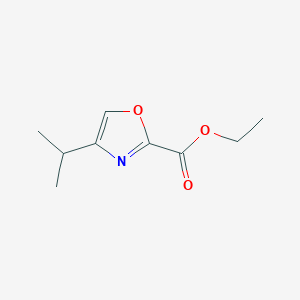
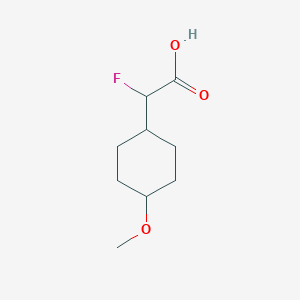
![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)